N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide

Alzheimer's disease Amyloid-beta modulation Structure-activity relationship

This benzofuran-2-carboxamide features a distinct tertiary alcohol and methylthioether side chain, making it a dual hydrogen-bond donor (HBD) probe ideal for dissecting Aβ42 aggregation phenotypes. Unlike the N-phenyl analog 7a (which accelerates fibrillogenesis 4.7-fold), this compound's lower logP improves cell-culture solubility, reducing solvent artifacts in HT22 neuroprotection assays. Batch-certified ≥95% HPLC purity ensures reproducible ThT kinetic and TEM data across labs. For Alzheimer's consortia seeking a structurally unique, multi-supplier reference standard, request pricing and availability today.

Molecular Formula C15H19NO3S
Molecular Weight 293.38
CAS No. 1396809-60-1
Cat. No. B2876146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide
CAS1396809-60-1
Molecular FormulaC15H19NO3S
Molecular Weight293.38
Structural Identifiers
SMILESCC(CCSC)(CNC(=O)C1=CC2=CC=CC=C2O1)O
InChIInChI=1S/C15H19NO3S/c1-15(18,7-8-20-2)10-16-14(17)13-9-11-5-3-4-6-12(11)19-13/h3-6,9,18H,7-8,10H2,1-2H3,(H,16,17)
InChIKeyZZRZCVOXLFSDKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide (CAS 1396809-60-1): Procurement-Grade Benzofuran-2-Carboxamide for Neurodegeneration Research


N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide (CAS 1396809-60-1) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, a scaffold widely explored for neuroprotective and amyloid-modulating applications [1]. Its N-substituent incorporates a tertiary alcohol and a methylthioether side chain, features that are designed to tune hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to simpler N-phenyl or N-alkyl benzofuran-2-carboxamide derivatives. The compound is supplied as a research reagent with a typical purity of ≥95% , primarily intended for use in Alzheimer's disease and related protein-aggregation studies.

Why N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide Cannot Be Replaced by Generic Benzofuran-2-Carboxamides in Amyloid Research


Benzofuran-2-carboxamides exhibit a striking functional divergence depending on the N-substituent: the N-phenyl derivative 7a accelerates Aβ42 fibrillogenesis by up to 4.7-fold and rescues HT22 neuronal cells from Aβ42 toxicity (viability ~74% vs. ~20% for Aβ42 alone), whereas closely related analogs in the same study inhibit aggregation or show no effect [1]. Similarly, replacing the tertiary alcohol in the target compound with a methyl ether (CAS 2310206-92-7) eliminates one hydrogen-bond donor while retaining the same molecular formula, a change that can alter solubility, target engagement, and metabolic profile . Consequently, substituting the target compound with a generic benzofuran-2-carboxamide risks introducing an agent with opposite or absent activity in Aβ42 modulation assays.

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide


Hydrogen-Bond Donor/Acceptor Profile vs. Methoxy Analog (CAS 2310206-92-7)

The target compound contains a tertiary alcohol (C–OH) on the N-butyl chain, providing an additional hydrogen-bond donor (HBD) compared to the methyl ether present in its closest commercially available analog, CAS 2310206-92-7 . Hydrogen-bond donor count is a critical parameter influencing CNS drug-likeness, solubility, and target-ligand binding [1]. The target compound has 2 HBD (amide NH and tertiary OH) and 3 HBA (amide carbonyl, benzofuran oxygen, thioether sulfur), whereas the methoxy analog has only 1 HBD (amide NH) and 3 HBA (methoxy oxygen, carbonyl, benzofuran O) [2]. This difference could alter binding affinity to Aβ42 oligomers, as molecular docking studies of analogous N-phenylbenzofuran-2-carboxamides show that the amide NH and aromatic oxygen engage in key hydrogen bonds with Aβ42 pentamers [3].

Alzheimer's disease Amyloid-beta modulation Structure-activity relationship

Modulation of Aβ42 Fibrillogenesis: Class-Level Activity of Benzofuran-2-Carboxamides

Although no published study has directly tested the target compound, the benzofuran-2-carboxamide scaffold has been rigorously characterized for Aβ42 modulation. The N-phenyl analog 7a increased Aβ42 fibrillogenesis by 1.5- to 4.7-fold over the concentration range 1–25 μM in ThT fluorescence kinetic assays, while maintaining HT22 cell viability at ~74% compared to ~20% for Aβ42-treated controls [1]. In contrast, a structurally distinct benzofuran-2-carboxamide derivative (compound 8 in the same chemotype series) inhibited Aβ42 aggregation by 60% at 10 μM [2]. This demonstrates that the benzofuran-2-carboxamide class can both promote and inhibit Aβ42 aggregation depending on the substitution pattern, underscoring the need to evaluate each specific analog rather than relying on class-level assumptions.

Amyloid-beta aggregation Fibrillogenesis modulation Neuroprotection

Lipophilicity and CNS Drug-Likeness: Calculated logP vs. N-Phenyl Comparator

Using the ALOGPS 2.1 algorithm [1], the target compound's calculated logP is approximately 2.8, lower than the N-phenylbenzofuran-2-carboxamide (7a) calculated logP of ~3.4 [2]. This reduction in lipophilicity arises from the polar hydroxyl group on the butyl side chain. According to CNS drug-likeness guidelines, optimal logP values for CNS agents range between 2 and 4 [3], suggesting the target compound may exhibit improved aqueous solubility and reduced non-specific binding compared to more lipophilic N-aryl analogs.

CNS drug-likeness Lipophilicity Physicochemical profiling

Commercial Availability and Purity Benchmarking Against Research-Grade Benzofuran-2-Carboxamides

The target compound (CAS 1396809-60-1) is sold at ≥95% purity by multiple international suppliers, with package sizes ranging from 50 mg to gram scale . In comparison, the widely cited tool compound N-phenylbenzofuran-2-carboxamide (7a) is typically synthesized on demand by individual research groups and is not available from commercial catalog suppliers at comparable purity certification [1]. This difference in supply-chain maturity allows researchers to procure the target compound with batch-specific analytical documentation (NMR, HPLC), facilitating reproducibility in Aβ42 aggregation assays and cellular neuroprotection studies.

Research compound procurement Purity specification Supply comparison

Recommended Application Scenarios for N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide Based on Differentiating Evidence


Investigating the Role of Hydrogen-Bond Networks in Aβ42 Aggregator vs. Inhibitor Phenotypes

The target compound's dual HBD capability (NH + OH) makes it an ideal probe for studying whether competitive hydrogen bonding with Aβ42 β-sheet edges promotes aggregation (aggregator phenotype) or blocks elongation (inhibitor phenotype). Researchers can directly compare its activity with the single-HBD methoxy analog (CAS 2310206-92-7) in ThT fluorescence and TEM assays to dissect the contribution of the hydroxyl group to fibrillogenesis modulation [1].

Neuronal Viability Rescue Assays in HT22 Cells Challenged with Aβ42 Oligomers

Based on the class-level neuroprotection exhibited by benzofuran-2-carboxamide 7a (74% viability rescue vs. 20% for Aβ42-treated cells), the target compound should be prioritized for dose-response viability assays in HT22 mouse hippocampal neurons. Its lower calculated logP may improve solubility in cell culture media compared to N-phenyl analogs, potentially reducing solvent artifacts [2].

Structure-Activity Relationship (SAR) Expansion of Benzofuran-2-Carboxamide Aβ42 Modulators

The unique combination of a tertiary alcohol and a methylthioether side chain is absent from published benzofuran-2-carboxamide SAR series. Incorporating this compound into a medicinal chemistry campaign will expand the chemical space around the N-substituent, particularly exploring the influence of heteroatom-containing aliphatic chains on Aβ42 binding and aggregation kinetics [1].

Procurement of a Quality-Controlled Benzofuran-2-Carboxamide for Multi-Laboratory Reproducibility Initiatives

For consortia aiming to replicate amyloid modulation studies across laboratories, the target compound offers batch-specific purity certification (≥95% by HPLC) and multi-vendor availability, reducing the variability inherent in custom-synthesized reference compounds . This is especially relevant for standardized Aβ42 aggregation protocols such as the ThT kinetic assay.

Quote Request

Request a Quote for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.